2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester
Description
Properties
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-10-7-11-19-14(13)15(21)20-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBXDIHIQOGQGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester typically involves the borylation of a pyridine derivative. One common method is the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium reagent to form a lithium intermediate, which is then treated with a boron reagent such as bis(pinacolato)diboron to yield the desired boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) or bases (e.g., NaOH).
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic ester group.
Scientific Research Applications
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules via Suzuki-Miyaura coupling.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Steric Effects: The cyclopentylcarbamoyl group in the target compound imposes significant steric hindrance compared to smaller substituents like ethyl or Boc-amino. This reduces reaction rates in Suzuki-Miyaura couplings but improves selectivity for less hindered coupling partners .
- Electronic Effects : Carbamoyl groups (–NHC(O)R) are electron-withdrawing, polarizing the boronic ester and enhancing electrophilicity. In contrast, piperazinyl or ethyl groups are electron-neutral or donating, leading to slower oxidative addition in cross-couplings .
- Stability : Boronic esters with bulky substituents (e.g., cyclopentylcarbamoyl) exhibit enhanced stability against protodeboronation compared to electron-deficient analogs like 3-carboxybenzeneboronic acid (CAS 25487-66-5) .
Biological Activity
2-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring, which is further substituted with a cyclopentylcarbamoyl group. The biological activity of such compounds is primarily attributed to their ability to interact with various biological targets, making them valuable in drug discovery and development.
The compound's structure can be represented as follows:
- Molecular Formula : C₁₆H₂₄BNO₃
- CAS Number : 2096341-39-6
The mechanism of action for this compound involves its participation in various chemical reactions, particularly the Suzuki-Miyaura coupling. This reaction allows the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which can influence the biological activity of the compound by modulating interactions with biological macromolecules such as proteins and nucleic acids.
Biological Activities
Research has highlighted several biological activities associated with boronic acids and their derivatives, including:
- Anticancer Activity : Boronic acids have been shown to inhibit proteasomal activity, leading to apoptosis in cancer cells. The introduction of the cyclopentylcarbamoyl group may enhance selectivity towards specific cancer types.
- Antibacterial and Antiviral Properties : Some boron-containing compounds exhibit antibacterial and antiviral activities, potentially through mechanisms involving enzyme inhibition.
- Enzyme Inhibition : The ability of boronic acids to form stable complexes with enzymes makes them useful as inhibitors in various biochemical pathways.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that boronic acid derivatives could induce cell cycle arrest and apoptosis in multiple myeloma cells. The mechanism involved inhibition of the proteasome pathway, similar to that observed with bortezomib, a clinically approved drug for treating multiple myeloma .
- Antibacterial Activity : Another research highlighted the potential of boronic acids as inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This suggests that derivatives like this compound could be developed into novel antibacterial agents .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare its properties with other similar compounds:
| Compound Name | Anticancer Activity | Antibacterial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Potential | Proteasome inhibition; enzyme inhibition |
| Bortezomib | High | None | Proteasome inhibition |
| Vaborbactam | None | High | β-lactamase inhibition |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester with high purity?
Methodological Answer: The synthesis involves two key steps:
Boronation : Introduce the boronic acid pinacol ester group at the pyridine-3 position via Miyaura borylation using bis(pinacolato)diboron under Pd catalysis.
Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of the cyclopentyl group (δ ~1.5–2.0 ppm for CH2, δ ~2.5–3.0 ppm for CH) and the pinacol ester (δ ~1.3 ppm for CH3).
- 11B NMR : A singlet at δ ~30 ppm confirms the boronic ester .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C18H26BN3O3: 359.20) .
- HPLC : Assess purity (>97%) using a C18 column (acetonitrile/water mobile phase) .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The boronic ester participates in Pd-catalyzed couplings with aryl/heteroaryl halides. Typical Protocol :
- Catalyst: Pd(PPh3)4 (2 mol%).
- Base: K2CO3 (2 equiv).
- Solvent: DME/H2O (4:1), reflux at 80°C for 12 hours.
Key Considerations : Steric hindrance from the cyclopentylcarbamoyl group may reduce reactivity; optimize catalyst loading (e.g., switch to XPhos Pd G3 for hindered substrates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance from the cyclopentylcarbamoyl group in cross-coupling?
Methodological Answer:
- Catalyst Selection : Bulky ligands (e.g., SPhos, RuPhos) improve turnover in sterically demanding systems.
- Solvent Effects : Use toluene/EtOH (3:1) to enhance solubility of hydrophobic substrates.
- Temperature : Increase to 100°C to overcome kinetic barriers.
Validation : Compare yields using Pd(OAc)2/SPhos vs. traditional Pd(PPh3)4 .
Q. How should researchers resolve contradictions in reported reactivity data for boronic esters with bulky substituents?
Methodological Answer:
- Control Experiments : Perform parallel reactions with analogous compounds (e.g., tert-butylcarbamoyl vs. cyclopentylcarbamoyl derivatives) to isolate steric vs. electronic effects.
- DFT Calculations : Model transition states to predict reactivity trends.
Case Study : (Boc-protected derivative) shows reduced reactivity compared to (cyclopentylcarbamoyl), highlighting steric limitations .
Q. What are the stability profiles and recommended storage protocols for this compound?
Methodological Answer:
Q. Can alternative boronating agents replace bis(pinacolato)diboron in synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
